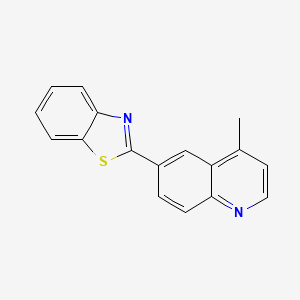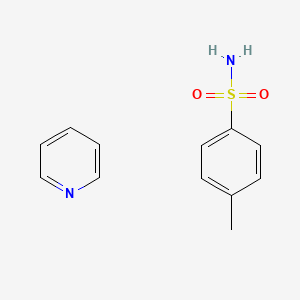
6-(1,3-Benzothiazol-2-yl)-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,3-Benzothiazol-2-yl)-4-methylquinoline is a heterocyclic compound that combines the structural features of benzothiazole and quinoline. These fused ring systems are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable subject of study in various scientific fields, including medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzothiazol-2-yl)-4-methylquinoline typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with an aldehyde or ketone in the presence of a base, followed by cyclization to form the benzothiazole ring.
Biginelli Reaction: A multicomponent reaction that combines 2-aminobenzenethiol, an aldehyde, and a β-keto ester to form the desired product.
Microwave Irradiation: This method accelerates the reaction process and improves yields by using microwave energy to heat the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
化学反应分析
Types of Reactions
6-(1,3-Benzothiazol-2-yl)-4-methylquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学研究应用
6-(1,3-Benzothiazol-2-yl)-4-methylquinoline has a wide range of scientific research applications:
作用机制
The mechanism of action of 6-(1,3-Benzothiazol-2-yl)-4-methylquinoline involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
2-Arylbenzothiazoles: Known for their biological activities, including anticancer and antimicrobial properties.
Benzothiazole Derivatives: Exhibit a wide range of pharmacological activities, such as anti-inflammatory and neuroprotective effects.
Quinoline Derivatives: Used in the treatment of malaria and other infectious diseases.
Uniqueness
6-(1,3-Benzothiazol-2-yl)-4-methylquinoline stands out due to its unique combination of benzothiazole and quinoline structures, which confer a distinct set of biological and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
64819-85-8 |
|---|---|
分子式 |
C17H12N2S |
分子量 |
276.4 g/mol |
IUPAC 名称 |
2-(4-methylquinolin-6-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C17H12N2S/c1-11-8-9-18-14-7-6-12(10-13(11)14)17-19-15-4-2-3-5-16(15)20-17/h2-10H,1H3 |
InChI 键 |
OVAAXSLQHZGGGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C=CC2=NC=C1)C3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)




![Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
![{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene](/img/structure/B14483267.png)






